6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be synthesized from 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Pechmann reaction conditions to achieve higher yields and purity. This may include using green solvents, catalysts, and other environmentally friendly procedures .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme activities and metabolic pathways.
Medicine: The compound exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran-2-one: Lacks the hydroxyl and methyl groups, resulting in different biological activities.
6-methyl-3,4-dihydro-2H-1-benzopyran-2-one: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness
6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and methyl groups, which enhance its biological activity and make it a versatile compound in various applications .
Properties
IUPAC Name |
6-hydroxy-4-methyl-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-3,5-6,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBWFJOLRLEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2=C1C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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